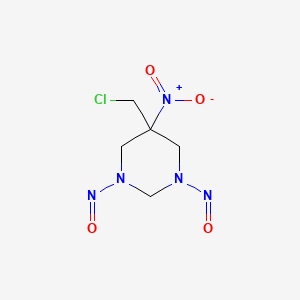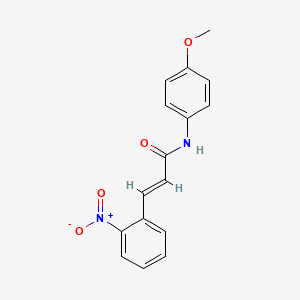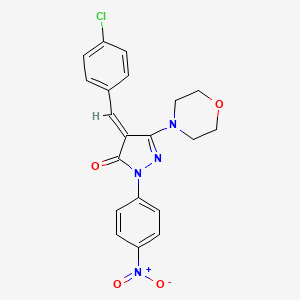![molecular formula C20H15ClN4O5 B15014883 (1E)-1-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B15014883.png)
(1E)-1-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-(2,4-dinitrophenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE is a complex organic compound characterized by its unique structure, which includes both chlorophenyl and dinitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE typically involves the condensation of 4-[(2-chlorophenyl)methoxy]benzaldehyde with 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-1-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and chlorinated derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitro derivatives, while reduction can produce diamino derivatives.
Aplicaciones Científicas De Investigación
(1E)-1-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1E)-1-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its derivatives may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1E)-1-({4-[(2-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE
- (1E)-1-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE
Uniqueness
The uniqueness of (1E)-1-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE lies in its specific structural features, such as the presence of both chlorophenyl and dinitrophenyl groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C20H15ClN4O5 |
|---|---|
Peso molecular |
426.8 g/mol |
Nombre IUPAC |
N-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C20H15ClN4O5/c21-18-4-2-1-3-15(18)13-30-17-8-5-14(6-9-17)12-22-23-19-10-7-16(24(26)27)11-20(19)25(28)29/h1-12,23H,13H2/b22-12+ |
Clave InChI |
AHQRGEMLHBQZBL-WSDLNYQXSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Cl |
SMILES canónico |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B15014809.png)
![4,4'-oxybis{N-[(E)-(4-fluorophenyl)methylidene]aniline}](/img/structure/B15014825.png)

![N-[(1Z)-3-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B15014842.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B15014845.png)
![N'~1~,N'~3~-bis[(E)-(3-bromophenyl)methylidene]-2-(4-nitrobenzylidene)propanedihydrazide](/img/structure/B15014851.png)
![1-(4-Methylbenzenesulfonyl)-N'-[(E)-(4-propoxyphenyl)methylidene]pyrrolidine-2-carbohydrazide](/img/structure/B15014858.png)

![2-[(2-chlorobenzyl)sulfanyl]-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15014873.png)
![2-ethoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15014880.png)

![propan-2-yl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B15014891.png)
![2-(3-bromophenoxy)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B15014897.png)
![3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B15014901.png)
